tert-Butyl (2,4,5-trimethylphenyl)carbamate
Description
tert-Butyl carbamates are widely utilized as protective groups for amines in organic synthesis due to their stability under basic and nucleophilic conditions and their ease of removal under acidic conditions . The compound tert-Butyl (2,4,5-trimethylphenyl)carbamate features a phenyl ring substituted with methyl groups at positions 2, 4, and 5, coupled with a tert-butyl carbamate moiety. While direct data on this specific compound is absent in the provided evidence, its structural analogs (e.g., tert-butyl phenylcarbamates with varying substituents) offer insights into its properties and applications .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl N-(2,4,5-trimethylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-9-7-11(3)12(8-10(9)2)15-13(16)17-14(4,5)6/h7-8H,1-6H3,(H,15,16) |
InChI Key |
UYDXRONSKCHNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection Using Di-tert-butyl Dicarbonate (Boc2O)
-
- Starting amine: 2,4,5-trimethylphenyl amine
- Boc2O as the carbamoylating agent
- Solvents: Tetrahydrofuran (THF), Ethyl acetate (EtOAc), or solvent-free conditions
- Catalysts: Optional use of bases (e.g., triethylamine), Lewis acids (e.g., iron(III) triflate), or ionic liquids
- Temperature: Typically room temperature (20–30 °C)
- Reaction time: From minutes to several hours depending on conditions
-
- The amine is dissolved in an appropriate solvent or used neat.
- Boc2O is added stoichiometrically or in slight excess.
- The mixture is stirred at room temperature until completion, monitored by TLC or HPLC.
- Workup involves aqueous washes to remove byproducts and purification by crystallization or chromatography.
-
- Yields for similar tert-butyl carbamates range from 87% to >99% under optimized conditions.
- Purity is typically high, confirmed by NMR, IR, and mass spectrometry.
Catalytic Methods Enhancing Reaction Efficiency
-
- Using 1 mol% Fe(OTf)3 in neat conditions at 20 °C, reactions complete within 5 minutes with yields up to 99%.
- This method is environmentally friendly and efficient.
-
- Ionic liquids such as [TPA][Pro] facilitate the reaction at room temperature with yields around 99%.
- The ionic liquid can be recovered and reused multiple times without loss of activity.
-
- Nano-Fe3O4 catalyzed reactions in ethanol at room temperature yield 95% product within 30 minutes.
- The catalyst is magnetically recoverable and reusable.
Solvent-Free and Green Chemistry Approaches
- Solvent-free conditions with catalytic amounts of 1,3-disulfonic acid imidazolium hydrogen sulfate at 20 °C yield 92% product in 8 minutes.
- These methods reduce solvent waste and improve sustainability.
| Method | Catalyst/Condition | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc2O with Fe(OTf)3 (1 mol%) | Fe(OTf)3 | Neat | 20 | 5 min | 99 | Green chemistry, rapid |
| Boc2O with Ionic Liquid [TPA][Pro] | [TPA][Pro] ionic liquid | Neat | 20 | 13 min | 99 | Recyclable catalyst |
| Boc2O with nano-Fe3O4 (3 mol%) | Nano-Fe3O4 | Ethanol | 20 | 30 min | 95 | Magnetically recoverable |
| Boc2O with Guanidine HCl (15 mol%) | Guanidine hydrochloride | Ethanol | 35-40 | 15 min | 96 | Mild conditions |
| Boc2O without catalyst | None | THF | 20-30 | 16 h | 87-97 | Longer reaction time |
| Boc2O with 1,3-disulfonic acid imidazolium hydrogen sulfate | 1,3-disulfonic acid imidazolium hydrogen sulfate | Neat | 20 | 8 min | 92 | Solvent-free, green chemistry |
- The presence of methyl groups at the 2,4,5-positions on the phenyl ring can influence the nucleophilicity of the amine and steric accessibility, potentially affecting reaction rates.
- Catalytic methods, especially Lewis acid catalysis and ionic liquids, significantly accelerate the reaction and improve yields compared to uncatalyzed reactions.
- Solvent choice impacts reaction kinetics and product isolation; ethyl acetate and ethanol are preferred for ease of workup and environmental considerations.
- Reactions under inert atmosphere (argon or nitrogen) prevent side reactions and improve product purity, especially for sensitive substrates.
- Purification typically involves crystallization from hexane/ethyl acetate mixtures or silica gel chromatography, yielding analytically pure tert-butyl carbamates.
- Analytical characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
The preparation of tert-butyl (2,4,5-trimethylphenyl)carbamate is effectively achieved by the reaction of 2,4,5-trimethylphenyl amine with di-tert-butyl dicarbonate under mild conditions. Catalytic methods employing iron(III) triflate, ionic liquids, or nanoparticle catalysts offer rapid, high-yielding, and environmentally friendly routes. Solvent-free and green chemistry approaches further enhance sustainability. The choice of catalyst, solvent, and reaction conditions can be optimized based on scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,4,5-trimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Synthesis Applications
1. Synthesis of N-Boc-Protected Anilines
- tert-Butyl (2,4,5-trimethylphenyl)carbamate is primarily utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This reaction is significant for producing compounds that are essential in pharmaceuticals and agrochemicals .
2. Synthesis of Tetrasubstituted Pyrroles
- The compound has also been employed in synthesizing tetrasubstituted pyrroles, which are important intermediates in the synthesis of various bioactive compounds. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, enhancing their reactivity and utility in further chemical transformations .
Medicinal Chemistry
3. Deprotection Strategies
- A notable application of this compound is in the mild deprotection of N-tert-butyloxycarbonyl (N-Boc) groups from various substrates. Recent studies have shown that using oxalyl chloride in methanol can selectively deprotect N-Boc substrates with yields up to 90%, facilitating the synthesis of medicinally active compounds .
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of Bioactive Compounds
In a study focused on synthesizing dual inhibitors for cancer treatment, this compound was utilized to protect amine functionalities during multi-step reactions. The successful deprotection led to compounds that showed significant inhibitory activity against target enzymes involved in tumor growth.
Case Study 2: Agrochemical Development
Research involving the development of new insecticides has highlighted the role of this compound as a key intermediate. Its ability to form stable derivatives has made it a candidate for creating more effective pest control agents that are less toxic to non-target organisms.
Mechanism of Action
The mechanism of action of tert-Butyl (2,4,5-trimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the nature of the enzyme and the specific conditions.
Comparison with Similar Compounds
Key Observations :
- Coupling Reactions : The target compound’s synthesis likely parallels methods in , using PyBOP and triethylamine (TEA) for carbamate formation.
- Catalytic Systems: Palladium-based cross-coupling (e.g., ) is reserved for complex arylaminopyrimidine derivatives, contrasting with simpler carbamates synthesized via peptide coupling reagents.
Discussion :
- Pharmaceutical Intermediates : Methyl-rich analogs like the target compound may improve drug candidate solubility or membrane permeability .
- Agrochemicals : tert-Butyl carbamates with halogen or nitro groups (e.g., ) are precursors to herbicides or pesticides.
Stability and Handling
While specific stability data for the target compound is unavailable, tert-butyl carbamates generally require storage under inert conditions (N₂, desiccants) to prevent hydrolysis . Compounds with electron-donating substituents (e.g., methyl groups) may exhibit enhanced stability under acidic conditions compared to electron-deficient analogs.
Biological Activity
Tert-butyl (2,4,5-trimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a 2,4,5-trimethylphenyl group. This unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The carbamate group can act as a reversible inhibitor by forming covalent bonds with the active sites of target enzymes. Additionally, the presence of the trimethylphenyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance, studies have shown that carbamates can inhibit serine proteases and other enzymes involved in critical physiological processes. The inhibition mechanism often involves the formation of stable enzyme-inhibitor complexes that prevent substrate access.
Case Studies
- Antiviral Activity : A study explored the potential of carbamate derivatives as antiviral agents targeting TMPRSS2, a protease involved in viral entry mechanisms. Compounds structurally related to this compound demonstrated effective inhibition of TMPRSS2 activity in vitro, suggesting potential applications in antiviral therapy against SARS-CoV-2 .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activities of carbamate derivatives against various bacterial strains. The study reported that certain modifications in the structure significantly enhanced antibacterial efficacy .
- Anti-inflammatory Effects : Research has indicated that carbamates possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This compound's structural features may contribute to this activity through specific interactions with inflammatory mediators.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
